6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
Molecular Formula |
C12H10N4O2S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H10N4O2S/c1-2-10-11(18-4-3-17-10)5-8(1)9-6-19-12-14-13-7-16(12)15-9/h1-2,5,7H,3-4,6H2 |
InChI Key |
CLJWTLFPTBSAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN4C=NN=C4SC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-1,2,4-triazole-3-thiols
The most widely reported method involves the reaction of 4-amino-1,2,4-triazole-3-thiol derivatives with α-bromoketones or α-haloesters. For the target compound, 6-(2,3-dihydro-1,4-benzodioxin-6-yl) substitution is introduced via a bromoacetyl intermediate.
In a representative procedure, 3-bromoacetylpyrazole derivatives react with 4-amino-1,2,4-triazole-3-thiol in refluxing ethanol with triethylamine catalysis. This yields the triazolo[3,4-b][1,thiadiazine scaffold through nucleophilic substitution and subsequent cyclization. The benzodioxan moiety is typically pre-installed in the bromoacetyl precursor to ensure regioselectivity.
Key Reaction Parameters:
| Reactant | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-Bromoacetylbenzodioxan | Ethanol | Et₃N | Reflux | 76–85 |
This method’s efficiency stems from the dual role of triethylamine, which deprotonates the thiol group and scavenges HBr, driving the reaction to completion.
Functionalization of the Benzodioxan Moiety
Electrophilic Aromatic Substitution
The benzodioxan ring is synthesized separately via Ullmann coupling or nucleophilic aromatic substitution. For example, 1,4-benzodioxan-6-amine is acylated with bromoacetyl chloride, followed by cyclization with triazole-thiols.
Synthetic Pathway:
-
Benzodioxan intermediate synthesis:
-
Cyclization:
This approach ensures precise control over the substitution pattern, critical for pharmacological activity.
Alternative Routes and Modifications
Post-Synthetic Modifications
Hydrobromide salts of related compounds (e.g., 3-ethyl derivatives) suggest acid-mediated purification or salt formation as a final step. This involves treating the free base with HBr in ethanol, followed by recrystallization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analyses of similar compounds show >95% purity using C18 columns and methanol-water gradients.
Challenges and Optimization
Byproduct Formation
Competitive oxidation of the thiol group to disulfides is mitigated by inert atmospheres and fresh solvent preparation.
Solvent Selection
Ethanol balances solubility and environmental impact, though DMF improves yields for electron-deficient substrates.
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a triazolo-thiadiazine framework combined with a benzodioxin moiety. Its molecular formula is , and it possesses unique electronic properties that contribute to its biological activities.
Anticancer Activity
Research has indicated that derivatives of the triazolo-thiadiazine scaffold exhibit significant anticancer properties. For example, studies have shown that modifications to the phenyl moiety can enhance the compound's ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The structure-activity relationship (SAR) studies highlight how subtle changes can lead to improved efficacy against various cancer cell lines .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. A series of studies demonstrated that certain derivatives possess promising activity against viruses such as coronaviruses and others responsible for respiratory infections. The mechanism often involves interference with viral replication processes .
Antimicrobial and Anti-inflammatory Effects
In addition to anticancer and antiviral activities, compounds within this class have shown antimicrobial effects against a range of pathogens. Their anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and other mediators involved in inflammatory responses .
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor. It has been studied for its inhibitory effects on various enzymes such as carbonic anhydrase and cholinesterase. These properties make it a candidate for treating conditions like glaucoma and Alzheimer's disease .
Case Study 1: Anticancer Activity
A recent study synthesized several triazolo-thiadiazine derivatives and tested their anticancer activity against different cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the low micromolar range against breast and lung cancer cells. The most active compound was found to disrupt microtubule formation effectively .
Case Study 2: Antiviral Evaluation
In another investigation focusing on antiviral properties, researchers synthesized a series of derivatives and evaluated their efficacy against SARS-CoV-2 in vitro. The most promising candidates demonstrated significant reductions in viral load at low concentrations .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The pharmacological profile of triazolothiadiazines is highly sensitive to substitutions at the C-3 and C-6 positions. Below is a comparative analysis of structurally analogous compounds:
Structure-Activity Relationship (SAR) Insights
C-6 Aromatic Substitutions :
- Electron-withdrawing groups (e.g., chloro, nitro) at C-6 enhance anticancer activity. For example, 3-(4-chlorophenyl)-6-phenyl derivatives showed 45.44% mean growth inhibition (GI%) across NCI-60 cell lines .
- Methoxy and benzodioxin groups improve metabolic stability and selectivity. The 3-fluoro-4-methoxyphenyl substituent in compound 5e contributed to sub-micromolar potency against breast cancer cells .
C-3 Heterocyclic/Aryl Substitutions: Bulky aromatic groups (e.g., trimethoxyphenyl) at C-3 enhance tubulin binding, as seen in 5e, which disrupted microtubule dynamics at nanomolar concentrations . Smaller substituents (e.g., hydroxypropyl) favor antibacterial over anticancer activity .
Hybrid Scaffolds :
- PDE4 inhibitors like (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl) derivatives exhibited >100-fold selectivity for PDE4 isoforms over other PDEs, attributed to the catechol diether moiety .
Pharmacological Cross-Comparisons
Anticancer Activity :
- Compound 5e (IC₅₀ = 0.12 µM) outperformed 6-phenyl analogs (IC₅₀ > 10 µM) in MCF-7 cells, highlighting the critical role of C-3/C-6 methoxy and fluoro substitutions .
- Hydrobromide salts of 3-R-6-(4-methoxyphenyl) derivatives showed GI₅₀ values < 10 µM in leukemia and colon cancer lines, comparable to clinical agents like anastrozole .
Antibacterial Activity :
Mechanistic Diversity :
- While most triazolothiadiazines target tubulin or kinases, PDE4 inhibitors like 10 and 18 leverage their catechol diether substituents for isoform-specific binding, underscoring scaffold versatility .
Biological Activity
The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly in relation to anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and thiadiazine moiety. Its molecular formula is , and it exhibits unique properties due to the presence of the benzodioxin and thiadiazole rings.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realm of anticancer research. The following sections detail specific findings related to its biological effects.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis through mechanisms involving DNA damage and cell cycle arrest.
- Studies suggest that the heteroatoms in the thiadiazole ring can interact with key biological targets involved in tumorigenesis .
-
In Vitro Studies :
- In vitro studies have demonstrated that derivatives of thiadiazoles exhibit cytotoxic effects against several cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer). For instance, a related compound showed an IC50 value of 4.37 µM against HepG-2 cells .
- The compound's structure allows it to potentially inhibit enzymes such as carbonic anhydrase and phosphodiesterases, which are implicated in cancer progression .
-
Case Studies :
- A series of synthesized 1,3,4-thiadiazole derivatives were tested against human colon cancer (HCT116) and lung cancer (H460) cell lines. The most active compounds showed IC50 values as low as 0.74 µg/mL .
- In another study focusing on triazolo-thiadiazole hybrids, compounds exhibited IC50 values ranging from 0.15 µM to 10 µM across various tumor cell lines .
Pharmacological Activities
Beyond anticancer effects, the compound may exhibit additional pharmacological activities:
- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against bacterial strains.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties attributed to the benzodioxin component.
Data Summary Table
Q & A
Q. What are the common synthetic strategies for preparing the triazolo[3,4-b][1,3,4]thiadiazine core structure?
The core structure is typically synthesized via cyclization reactions or multi-component approaches. For example, hydrazonoyl chlorides react with 4-amino-3-mercaptotriazoles under triethylamine catalysis to form 7-substituted derivatives . Multi-component reactions involving phenacyl bromides, phthalic anhydride, and triazole precursors yield fused heterocyclic systems . Key steps include regiochemical control during cyclization and purification via column chromatography or recrystallization .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR/IR : Used to confirm substituent positions and functional groups (e.g., C=N stretches at ~1596 cm⁻¹ in IR; aromatic proton signals in NMR) .
- X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., S–N bond distances of ~1.65 Å), and crystal packing .
- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., M⁺ peaks with characteristic Cl/Br isotope patterns) .
Q. What biological activities are reported for structurally related triazolo-thiadiazine derivatives?
Analogues exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, chromeno-pyridine-linked derivatives show potent antibacterial effects , while 3,6-disubstituted variants demonstrate antitubercular activity . Activity often correlates with electron-withdrawing substituents (e.g., trifluoromethyl or nitro groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of triazolo-thiadiazine derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
- Catalysts : Triethylamine or acetic acid accelerates multi-component reactions .
- Temperature control : Reactions often require reflux (80–120°C) for 6–12 hours to achieve >80% yields .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves regioisomers .
Q. How do substituents at the 3- and 6-positions influence biological activity and physicochemical properties?
- 3-Position : Trifluoromethyl or aryl groups enhance lipophilicity and metabolic stability .
- 6-Position : Bulky substituents (e.g., dihydrobenzodioxin) improve target binding but may reduce solubility .
- Structure-Activity Relationships (SAR) : Methyl/ethyl groups at the 7-position increase antimicrobial potency, while methoxy groups improve pharmacokinetics .
Q. How can contradictions in biological activity data across similar derivatives be resolved?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and MIC thresholds .
- Computational modeling : Molecular docking (e.g., with Mycobacterial enoyl-ACP reductase) identifies key binding interactions .
- Meta-analysis : Compare substituent effects across studies to isolate confounding variables (e.g., solvent polarity in solubility assays) .
Q. What strategies address low aqueous solubility during pharmacological testing?
- Salt formation : Carboxylic acid derivatives (e.g., sodium salts) improve solubility by >10-fold .
- Prodrug design : Acetylated or PEGylated derivatives enhance bioavailability .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
Methodological Challenges
Q. What experimental designs are recommended for SAR studies of this compound class?
- Parallel synthesis : Generate 10–20 analogues with systematic substituent variations .
- In silico screening : Prioritize derivatives with favorable ADMET profiles using QSAR models .
- Biological testing : Use dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., CC₅₀/IC₅₀ ratios) .
Q. How can regiochemical ambiguity in cyclization reactions be resolved?
- Isotopic labeling : Track nitrogen incorporation via ¹⁵N NMR .
- Single-crystal XRD : Confirm regiochemistry (e.g., N1 vs. N2 triazole substitution) .
- DFT calculations : Compare theoretical and experimental IR spectra to assign tautomers .
Q. What analytical techniques quantify metabolic stability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
